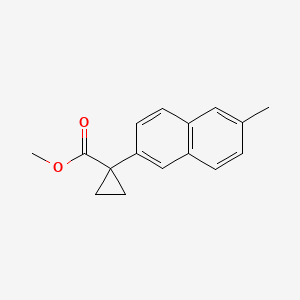

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of 6-methylnaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopropane and naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the metabolism of similar structures in living organisms .

Medicine

The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate

- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a naphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .

Biological Activity

Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate (CAS No. 61508-73-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its anticancer effects and other pharmacological activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a methylnaphthalene moiety, which contributes to its unique biological activity. The compound is characterized by:

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound, revealing promising results. The following table summarizes key findings on the cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | Not specified | |

| Related naphthalene derivatives | HEPG2 (liver cancer) | 1.18 ± 0.14 | |

| Naphthalene-based compounds | Jurkat (leukemia) | 1.95 |

The compound's activity is believed to be linked to its ability to inhibit key cellular pathways involved in cancer progression, although specific mechanisms for this compound remain under investigation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell survival, such as thymidylate synthase and various kinases.

- Induction of Apoptosis : Studies indicate that naphthalene derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .

- Antioxidant Properties : Some structural analogs exhibit antioxidant activity, which can reduce oxidative stress in cells, potentially enhancing their therapeutic effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of naphthalene derivatives, including this compound, which were tested for their cytotoxic effects against various cancer cell lines. The study highlighted that compounds with similar structures showed significant inhibition rates against breast and liver cancer cell lines, suggesting a potential role for this compound in anticancer therapy .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance efficacy.

Properties

CAS No. |

61508-73-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

BLUMUIPFEAADRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.